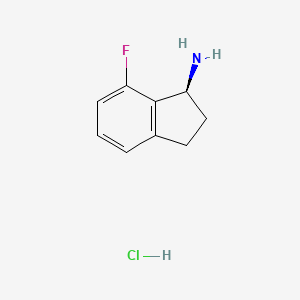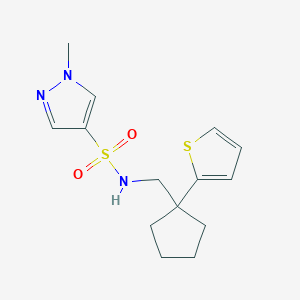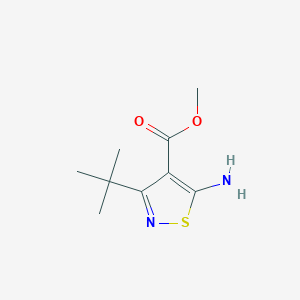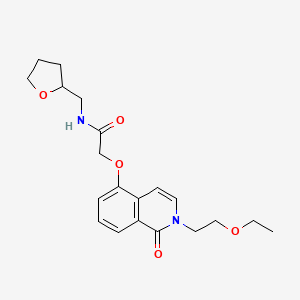
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A study on the synthesis and antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs and various indole and quinolinone derivatives, found that these compounds exhibited micromolar activities against specific virus strains. Such compounds' synthesis involves complex reactions that can yield products with significant biological activities (Ivashchenko et al., 2014).
In another study, the co-sensitization with near-IR absorbing cyanine dyes to improve photoelectric conversion efficiency in dye-sensitized solar cells was explored. This research indicates the potential for integrating similar chemical compounds in renewable energy technologies, enhancing solar cell efficiency through advanced material synthesis (Wu et al., 2009).
Anticancer Activity
Research on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and their breast anticancer activity provides insight into the therapeutic applications of similar compounds. The study found significant anticancer activity against the MCF-7 cell line, showcasing the potential for developing new anticancer agents (Gaber et al., 2021).
Drug Design and Molecular Docking
The design, synthesis, and docking studies of novel thiazole derivatives incorporating pyridine moiety and their assessment as antimicrobial agents illustrate the application of similar compounds in drug discovery. These derivatives exhibit potential DNA gyrase inhibitory activity, indicating their relevance in developing new antimicrobial agents (Khidre & Radini, 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole-1-ethanamine with 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate in the presence of a base to form the desired product.", "Starting Materials": [ "1H-indole-1-ethanamine", "2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1H-indole-1-ethanamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Add 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes) to obtain the desired product, 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea." ] } | |
CAS RN |
847406-93-3 |
Molecular Formula |
C24H26N4O3S |
Molecular Weight |
450.56 |
IUPAC Name |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-indol-1-ylethyl)thiourea |
InChI |
InChI=1S/C24H26N4O3S/c1-30-20-7-8-21(31-2)22-18(20)15-17(23(29)27-22)9-11-25-24(32)26-12-14-28-13-10-16-5-3-4-6-19(16)28/h3-8,10,13,15H,9,11-12,14H2,1-2H3,(H,27,29)(H2,25,26,32) |
InChI Key |
WWZXCJZSRJWSPM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NCCN3C=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)



![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)
![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2776470.png)

![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)